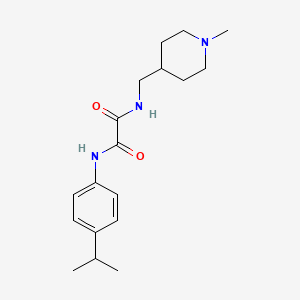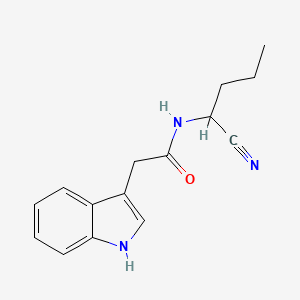
N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide, commonly known as CAY10471, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases. CAY10471 is a selective inhibitor of the protein kinase CK1δ, which regulates various cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response.
科学研究应用
CAY10471 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer, CK1δ has been shown to play a crucial role in the regulation of the Wnt signaling pathway, which is involved in tumor initiation and progression. CAY10471 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer cells, by blocking the Wnt signaling pathway.
In Alzheimer's disease, CK1δ has been shown to regulate tau protein phosphorylation, which is involved in the formation of neurofibrillary tangles in the brain. CAY10471 has been shown to reduce tau phosphorylation and improve cognitive function in mouse models of Alzheimer's disease.
In Parkinson's disease, CK1δ has been shown to regulate the circadian rhythm, which is disrupted in Parkinson's disease patients. CAY10471 has been shown to improve motor function and reduce dopaminergic neuron loss in mouse models of Parkinson's disease.
作用机制
CAY10471 is a selective inhibitor of CK1δ, which regulates various cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response. CK1δ phosphorylates various proteins involved in these processes, leading to their activation or inactivation. CAY10471 binds to the ATP-binding pocket of CK1δ, preventing its phosphorylation activity and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
CAY10471 has been shown to have various biochemical and physiological effects in different disease models. In cancer, CAY10471 inhibits the Wnt signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis. In Alzheimer's disease, CAY10471 reduces tau phosphorylation, leading to the prevention of neurofibrillary tangle formation and improvement in cognitive function. In Parkinson's disease, CAY10471 improves motor function and reduces dopaminergic neuron loss by regulating the circadian rhythm.
实验室实验的优点和局限性
CAY10471 has several advantages for lab experiments, including its high selectivity for CK1δ, its ability to inhibit downstream signaling pathways, and its potential therapeutic applications in various diseases. However, CAY10471 also has limitations, including its low solubility in water, its potential toxicity at high concentrations, and the need for further studies to determine its long-term effects.
未来方向
There are several future directions for the study of CAY10471, including its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and inflammatory diseases. Additionally, further studies are needed to determine the long-term effects of CAY10471, its pharmacokinetics, and optimal dosing regimens. Finally, the development of more potent and selective inhibitors of CK1δ may lead to the development of more effective therapeutics for various diseases.
合成方法
The synthesis of CAY10471 involves the reaction of 1H-indole-3-acetic acid with n-butyronitrile in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using column chromatography to obtain pure CAY10471.
属性
IUPAC Name |
N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-2-5-12(9-16)18-15(19)8-11-10-17-14-7-4-3-6-13(11)14/h3-4,6-7,10,12,17H,2,5,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUXMEGUTRBHDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2-(1H-indol-3-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2905073.png)
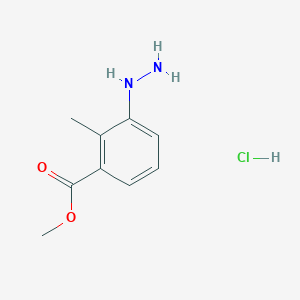
![2-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2905077.png)
![1-(3-Chloro-4-fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2905079.png)
![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2905083.png)
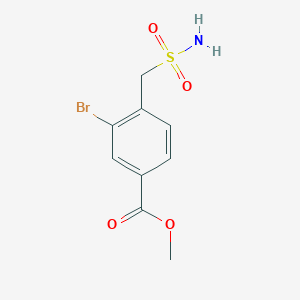
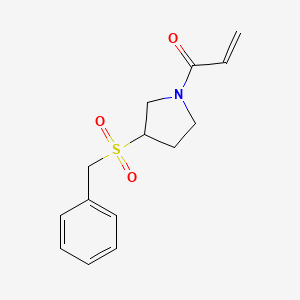

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2905087.png)
![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2905088.png)
![3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2905092.png)
![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2905093.png)
